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Compound of Interest

Compound Name: O-2-Naphthyl chlorothioformate

Cat. No.: B078452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical
methodologies for O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3). Due to the limited
availability of public domain spectral data, this document focuses on the expected spectral
characteristics and the detailed experimental protocols required for its analysis. The information
herein is intended to support researchers in the synthesis, identification, and application of this
versatile reagent.

Chemical Properties and Synthesis

0-2-Naphthyl chlorothioformate, with the chemical formula C11H7CIOS, is a yellow solid with
a strong odor.[1] It serves as a crucial reagent in organic synthesis, particularly for introducing
the O-2-naphthylthiocarbonyl moiety to various molecules. Its IUPAC name is O-naphthalen-2-
yl chloromethanethioate.[1]

Table 1: Physicochemical Properties of O-2-Naphthyl Chlorothioformate
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Property Value Reference
CAS Number 10506-37-3 [1]
Molecular Formula C11H-CIOS [2]
Molecular Weight ~222.69 g/mol [2]
Appearance Yellow solid [1]

Melting Point 76-77 °C

The primary synthetic route to O-2-Naphthyl chlorothioformate involves the reaction of 2-
naphthol with thiophosgene. This reaction is typically carried out in the presence of a base to
facilitate the nucleophilic attack of the naphthoxide ion on the thiophosgene.

Synthesis Workflow for O-2-Naphthyl Chlorothioformate
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Caption: Synthesis of O-2-Naphthyl chlorothioformate.

Spectral Data and Analysis

While specific, publicly available spectral data for O-2-Naphthyl chlorothioformate is scarce,
this section outlines the expected data based on its chemical structure and provides detailed
protocols for its acquisition. Researchers can obtain a certificate of analysis with detailed
spectral data upon purchasing the compound from commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the seven aromatic protons of the naphthalene ring system. The chemical shifts of these
protons would likely appear in the range of 7.2 to 8.0 ppm. The exact multiplicity (singlet,
doublet, triplet, etc.) and coupling constants would depend on the specific substitution pattern
and the resolution of the instrument.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide information on the eleven
carbon atoms in the molecule. The carbon of the chlorothioformate group (C=S) is expected to
have a characteristic chemical shift in the downfield region of the spectrum. The ten carbons of
the naphthalene ring will appear in the aromatic region (typically 120-150 ppm).

Table 2: Predicted NMR Spectral Data for O-2-Naphthyl Chlorothioformate
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Predicted Chemical Shift
Nucleus Notes

(ppm)

Aromatic protons of the

naphthalene ring. Complex

1H 7.2-8.0 )
multiplet patterns are
expected.
Aromatic carbons of the
13C 120 - 150

naphthalene ring.

] Carbonyl-like carbon of the
(Downfield) ]
chlorothioformate group.

Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of O-2-Naphthyl chlorothioformate in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a standard 5
mm NMR tube.

¢ Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.

o Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. Standard pulse
programs should be used. For 13C NMR, a proton-decoupled experiment is typically
performed to simplify the spectrum.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Chemical shifts should be referenced to the residual solvent peak or an internal standard
(e.g., TMS).
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of chemical bonds.

Expected IR Absorptions: The IR spectrum of O-2-Naphthyl chlorothioformate is expected to
show characteristic absorption bands for the C=S (thiocarbonyl) group, the C-O (ether) linkage,
and the aromatic C-H and C=C bonds of the naphthalene ring.
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Table 3: Predicted IR Absorption Bands for O-2-Naphthyl Chlorothioformate

Expected Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H stretch 3100 - 3000 Medium

C=S stretch (thiocarbonyl) 1250 - 1020 Strong

C-O stretch (aryl ether) 1310-1210 Strong

Aromatic C=C stretch 1600 - 1450 Medium to Weak

C-Cl stretch 800 - 600 Strong

Experimental Protocol for IR Spectroscopy:

o Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or
analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total
Reflectance (ATR) can be used for solid samples.

¢ Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum should be recorded prior to the sample spectrum.

o Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum: The mass spectrum, typically obtained using electron ionization (El),
should show a molecular ion peak (M*) corresponding to the molecular weight of the
compound (approximately 222.7 g/mol ). Due to the presence of chlorine, an isotopic peak at
M+2 with an abundance of about one-third of the molecular ion peak is expected.
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Fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the
cleavage of the thioformate group.

Table 4: Predicted Mass Spectrometry Data for O-2-Naphthyl Chlorothioformate

m/z Value Interpretation

~222 Molecular ion (M*) with 35Cl

~224 Isotopic molecular ion (M*) with 37Cl
[M-CI]* Fragment ion after loss of a chlorine atom

Fragment corresponding to the naphthox
[C10H7O]* _g P d P y
cation

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

 lonization: Electron lonization (EIl) at 70 eV is a common method for this type of compound.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio (m/z).

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
major fragment ions.
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Caption: General workflow for mass spectrometry analysis.

Conclusion

0-2-Naphthyl chlorothioformate is a valuable reagent in synthetic chemistry. While detailed
public spectral data is not readily available, this guide provides the expected spectral
characteristics and comprehensive experimental protocols for its analysis using NMR, IR, and
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MS techniques. For definitive spectral data, it is recommended to obtain the compound from a
reputable supplier that provides a certificate of analysis. The methodologies and expected data
presented here will aid researchers in the successful characterization and application of this
compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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